molecular formula C22H28 B15126465 Rel-4-methyl-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl

Rel-4-methyl-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl

Cat. No.: B15126465
M. Wt: 292.5 g/mol
InChI Key: CLRHFAMMZFURPE-UHFFFAOYSA-N
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Description

Rel-4-methyl-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl (CAS: 173306-43-9) is a biphenyl derivative featuring a methyl group at the 4-position of one benzene ring and a trans-4-propylcyclohexyl substituent at the 4'-position of the other . The compound’s stereochemistry (1s,4r) ensures a rigid, planar conformation, which is critical for applications in liquid crystal materials or organic semiconductors. Its synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the cyclohexyl moiety .

Properties

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

1-methyl-4-[4-(4-propylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C22H28/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,13-16,18,20H,3-4,7-8,11-12H2,1-2H3

InChI Key

CLRHFAMMZFURPE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a class of biphenyl derivatives with cyclohexyl or bicyclohexyl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents Key Features References
Rel-4-methyl-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl (173306-43-9) 4-methyl, 4'-(trans-4-propylcyclohexyl) Rigid biphenyl core; moderate alkyl chain length
trans-4-(4-Propylcyclohexyl)-4'-pentyl-1,1'-biphenyl (89356-09-2) 4'-(trans-4-propylcyclohexyl), 4-pentyl Longer pentyl chain increases hydrophobicity; potential for higher melting points
trans-4-Butyl-4'-propyl-1,1'-bicyclohexyl (96624-52-1) Bicyclohexyl core with butyl/propyl chains Reduced aromaticity; lower polarizability compared to biphenyl analogs
trans-4'-(4-n-Propylcyclohexyl)-3,4-difluoro-1,1'-biphenyl (85312-59-0) 3,4-difluoro, 4'-(trans-4-propylcyclohexyl) Fluorination enhances thermal stability and dielectric anisotropy
2-Fluoro-4-((1s,4r)-4-pentylcyclohexyl)-4'-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl (106349-49-9) Fluoro, dual cyclohexyl substituents Increased steric hindrance; potential for nematic phase suppression

Functional Group Impact

  • Alkyl Chain Length :
    • The propyl group in the target compound balances rigidity and flexibility, whereas pentyl (CAS 89356-09-2) or butyl (CAS 96624-52-1) chains enhance hydrophobicity but may reduce clearing points in liquid crystals .
  • Fluorination: Fluorinated analogs (e.g., CAS 85312-59-0 and 106349-49-9) exhibit higher thermal stability and dielectric constants due to fluorine’s electronegativity, making them superior for display technologies .
  • Stereochemistry :
    • The (1s,4r) configuration in the target compound ensures optimal molecular packing, whereas trans,trans configurations in bicyclohexyl derivatives (CAS 96624-52-1) reduce intermolecular interactions .

Hypothesized Property Trends

While explicit data (e.g., melting points, mesophase ranges) are unavailable in the provided evidence, the following trends are inferred from structural analogs:

  • Thermal Stability: Fluorinated derivatives > Non-fluorinated biphenyls > Bicyclohexyl compounds.
  • Polarizability : Biphenyl cores > Bicyclohexyl cores due to aromatic π-system contributions.
  • Solubility: Longer alkyl chains (e.g., pentyl) improve solubility in non-polar solvents but may compromise phase transition temperatures .

Research Implications and Gaps

The provided evidence lacks quantitative data (e.g., DSC, XRD) for precise comparisons. Further studies should focus on:

Synthesizing and characterizing phase behaviors of the target compound.

Benchmarking dielectric properties against fluorinated analogs like CAS 85312-59-0.

Exploring applications in optoelectronics, leveraging its rigid biphenyl core.

Q & A

Basic Research Question

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to phenol derivatives). Avoid inhalation of fine powders .
  • Storage : Keep in amber glass under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Monitor for degradation via periodic TLC .
  • Waste disposal : Neutralize with dilute NaOH before incineration, adhering to EPA guidelines for halogenated biphenyls .

How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations?

Advanced Research Question

  • Dynamic effects : Investigate conformational flexibility via variable-temperature NMR to detect ring-flipping in the cyclohexyl group .
  • Stereochemical reassessment : Re-examine X-ray data for possible disorder or multiple occupancy in the crystal lattice .
  • Cross-validation : Compare with analogous compounds (e.g., 4-(trans-4-Heptylcyclohexyl)-phenol) to identify systemic artifacts in spectral interpretation .

What role does this compound play in liquid crystal research, and how can its mesogenic properties be optimized?

Advanced Research Question

  • Application : The biphenyl core and cyclohexyl group enhance anisotropy, making it suitable for nematic phases in display technologies.
  • Optimization :
    • Substituent tuning : Replace the methyl group with fluoro or cyano to increase dipole moments and clearing temperatures .
    • Phase behavior analysis : Use differential scanning calorimetry (DSC) and polarized optical microscopy to assess transition temperatures and texture .

What computational methods are effective for modeling its thermodynamic stability and intermolecular interactions?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict torsional barriers in the biphenyl linkage .
  • Molecular dynamics (MD) : Simulate bulk liquid crystal behavior using force fields (e.g., OPLS-AA) to study alignment under electric fields .
  • Docking studies : Investigate host-guest interactions with alignment layers (e.g., polyimide) to improve device performance .

How can synthetic yield be improved while minimizing side products like cis-isomers?

Advanced Research Question

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2_2 with SPhos ligand) to enhance coupling efficiency (>90% yield) .
  • Stereocontrol : Introduce chiral auxiliaries during cyclohexyl group synthesis to favor trans-diastereomers .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate before byproduct formation .

What experimental and theoretical approaches assess its thermodynamic stability under operational conditions?

Advanced Research Question

  • Accelerated aging tests : Expose to elevated temperatures (80–120°C) and UV light, analyzing degradation via GC-MS to identify breakdown pathways .
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (>250°C) to gauge thermal resilience .
  • Transition state modeling : Calculate activation energies for decomposition pathways using DFT to predict long-term stability .

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